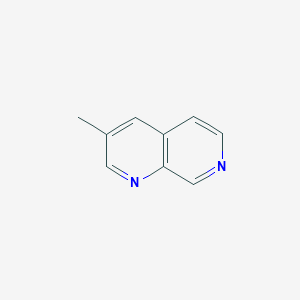

3-Methyl-1,7-naphthyridine

Descripción

Historical Context and Discovery

The development of 1,7-naphthyridine chemistry traces its origins to the pioneering work conducted in the mid-twentieth century, when researchers first began systematically exploring the synthesis and properties of various naphthyridine isomers. According to historical chemical literature, the parent 1,7-naphthyridine system was first reported by Ikekawa in 1958, establishing the foundation for subsequent investigations into substituted derivatives. The synthesis of 1,7-naphthyridine initially presented significant challenges due to the difficulties in developing reliable synthetic methodologies, which limited early research efforts and delayed comprehensive studies of this heterocyclic system. However, advances in synthetic chemistry during the latter half of the twentieth century provided researchers with improved methods for constructing the 1,7-naphthyridine framework and introducing various substituents, including methyl groups at different positions.

The specific development of methyl-substituted 1,7-naphthyridine derivatives emerged as part of broader systematic studies aimed at understanding structure-activity relationships within the naphthyridine family. Research efforts focused on exploring how positional substitution patterns affect the chemical and biological properties of these heterocyclic compounds. The introduction of methyl substituents at various positions around the naphthyridine ring system became a standard approach for modifying the electronic and steric properties of these molecules. While the exact discovery date of this compound remains unclear from available literature, its synthesis likely occurred during systematic investigations of methyl-substituted naphthyridine derivatives conducted in the latter decades of the twentieth century.

The historical significance of this compound development is closely tied to advances in heterocyclic synthesis methodologies, particularly the refinement of condensation reactions and cyclization procedures that enable the construction of fused pyridine ring systems. Early synthetic approaches to 1,7-naphthyridine derivatives often involved multi-step procedures with limited yields and harsh reaction conditions. The evolution of synthetic methodologies, including the development of more efficient domino reactions and multicomponent synthesis strategies, has facilitated access to various substituted naphthyridine derivatives, including this compound. These synthetic advances have enabled researchers to prepare sufficient quantities of the compound for detailed characterization studies and evaluation of its potential applications.

Significance within the Naphthyridine Family

The naphthyridine family encompasses six distinct positional isomers, each characterized by different arrangements of nitrogen atoms within the bicyclic framework, creating a diverse class of heterocyclic compounds with varying chemical and biological properties. Within this family, 1,7-naphthyridine and its derivatives occupy a unique position due to the specific positioning of nitrogen atoms at the 1 and 7 positions, which creates distinctive electronic characteristics and reactivity patterns. The compound this compound represents an important structural variant that demonstrates how positional substitution can modulate the fundamental properties of the naphthyridine scaffold.

The significance of this compound within the broader naphthyridine family stems from its potential as a pharmaceutical intermediate and its role in structure-activity relationship studies. The 1,7-naphthyridine framework has demonstrated considerable importance in medicinal chemistry, with derivatives showing activity against various biological targets including phosphodiesterase enzymes, kinases, and other therapeutically relevant proteins. The introduction of a methyl group at the 3 position creates opportunities for fine-tuning the molecular interactions and pharmacological properties of compounds based on this scaffold. This positional substitution can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Comparative analysis of different naphthyridine isomers reveals that the 1,7-arrangement provides unique electronic properties that distinguish it from other isomers such as 1,5-naphthyridine, 1,6-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine. The positioning of nitrogen atoms in 1,7-naphthyridine creates specific hydrogen bonding patterns and coordination capabilities that can be further modified through substitution at various positions. The methyl group at the 3 position of this compound introduces steric and electronic effects that can significantly alter the compound's behavior in chemical reactions and biological interactions.

Table 1: Comparative Properties of Key Naphthyridine Compounds

The structural relationships within the naphthyridine family demonstrate the importance of both nitrogen positioning and substitution patterns in determining molecular properties. The this compound structure combines the unique electronic characteristics of the 1,7-nitrogen arrangement with the modifying effects of methyl substitution at the 3 position. This combination creates a compound with distinct properties that may offer advantages in specific applications compared to other family members.

Scope and Objectives of Research

Current research involving this compound encompasses multiple dimensions of chemical investigation, ranging from fundamental synthetic methodology development to potential applications in pharmaceutical chemistry and materials science. The primary objectives of ongoing research efforts include the optimization of synthetic routes for efficient preparation of the compound, comprehensive characterization of its chemical and physical properties, and systematic evaluation of its potential applications across various scientific disciplines. These research directions reflect the growing recognition of naphthyridine derivatives as valuable scaffolds for drug discovery and development efforts.

Synthetic methodology research represents a critical area of investigation for this compound, with scientists working to develop more efficient, scalable, and environmentally friendly approaches to its preparation. Recent advances in naphthyridine synthesis have demonstrated the utility of domino reactions and multicomponent synthesis strategies that can provide access to substituted derivatives through streamlined procedures. The development of improved synthetic methods for this compound would facilitate broader research applications and potential commercial development of derivatives based on this scaffold.

Structure-activity relationship studies constitute another major research objective, as scientists seek to understand how the specific structural features of this compound influence its interactions with biological targets and its potential therapeutic applications. The naphthyridine framework has shown promise in the development of inhibitors for various enzymes and receptors, including phosphodiesterase type 5 inhibitors and kinase inhibitors. Research efforts aim to determine how the methyl substitution at the 3 position affects binding affinity, selectivity, and overall biological activity compared to other naphthyridine derivatives.

Table 2: Research Applications and Methodological Approaches

The scope of research also extends to fundamental physical and chemical characterization studies aimed at establishing comprehensive property profiles for this compound. These investigations include detailed spectroscopic analysis, determination of thermodynamic properties, and evaluation of reactivity patterns under various conditions. Such studies provide essential baseline data that supports subsequent research applications and enables rational design of derivatives with tailored properties. The integration of computational chemistry approaches with experimental characterization efforts offers opportunities for predictive modeling and optimization of compound properties.

Propiedades

Fórmula molecular |

C9H8N2 |

|---|---|

Peso molecular |

144.17 g/mol |

Nombre IUPAC |

3-methyl-1,7-naphthyridine |

InChI |

InChI=1S/C9H8N2/c1-7-4-8-2-3-10-6-9(8)11-5-7/h2-6H,1H3 |

Clave InChI |

XBCZONYMFPDEOH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=NC=C2)N=C1 |

SMILES canónico |

CC1=CC2=C(C=NC=C2)N=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3-methyl-1,7-naphthyridine to structurally related compounds, emphasizing substituent effects, synthetic routes, and applications.

Positional Isomers: 3-Methyl vs. 5-Methyl Derivatives

- 5-Methyl-6,8-diphenyl-1,7-naphthyridine (): This derivative, synthesized via reaction of 3-acetyl-2-chloropyridine with N-benzylidenebenzylamine, demonstrates the impact of methyl substitution at the 5-position. The synthesis yield (52%) and the use of LiNPrⁱ₂ as a base suggest moderate efficiency .

Chlorinated Analogs: 3-Chloro-1,7-Naphthyridine ()

- Synthesis: 3-Chloro-1,7-naphthyridine is prepared via hydrazine reduction of 3,4-dichloro-1,7-naphthyridine in ethanol, yielding 24% pure product after sublimation . In contrast, methyl-substituted derivatives likely require alkylation or cross-coupling strategies.

- Electronic Effects : The chloro group is electron-withdrawing, increasing the electrophilicity of the naphthyridine core compared to the electron-donating methyl group. This difference impacts reactivity in further functionalization (e.g., nucleophilic substitution vs. C–H activation) .

Amino-Substituted Derivatives: 8-Amino-3-Methyl-1,7-Naphthyridine ()

- Synthesis: Prepared via condensation of 2-cyano-3-methylpyridine with guanidine, followed by recrystallization. The amino group enhances solubility and hydrogen-bonding capacity, making it suitable for pharmaceutical formulations (e.g., tablets with lactose and dicalcium phosphate excipients) .

- Applications : Such derivatives are explored as antibacterial/antifungal agents, where the methyl group may improve metabolic stability compared to unsubstituted analogs.

Complex Derivatives in Medicinal Chemistry ()

- Examples: (2R)-2-({3-Cyano-2-[4-(3-methylpyridin-2-yl)phenyl]-1,7-naphthyridin-4-yl}amino)butanamide (51) and related compounds are synthesized via Suzuki-Miyaura cross-coupling with boronic acids. These derivatives exhibit selective inhibitory activity, attributed to the synergistic effects of cyano, methyl, and aryl substituents .

- Comparison: The 3-methyl group in these compounds may enhance lipophilicity, improving membrane permeability compared to polar substituents like hydroxyl or amino groups.

Data Tables

Table 2: Electronic and Functional Group Effects

| Substituent | Electronic Effect | Impact on Reactivity/Applications |

|---|---|---|

| Methyl (C3) | Electron-donating | Enhances lipophilicity; stabilizes charge via steric effects |

| Chloro (C3) | Electron-withdrawing | Increases electrophilicity; amenable to nucleophilic substitution |

| Amino (C8) | Electron-donating (resonance) | Improves solubility and hydrogen-bonding capacity |

| Cyano (C3) | Electron-withdrawing | Enhances binding affinity in enzyme inhibitors |

Métodos De Preparación

Key Reaction Conditions

| Step | Reagents/Conditions | Molar Ratios | Solvent |

|---|---|---|---|

| Amino Protection | Di-tert-butyl dicarbonate, acid binder | 1.0 : 1.0–10.0 : 0–15.0 | Not specified |

| Hydroformylation | N-Formylmorpholine, n-butyllithium | 1.0 : 2.0–3.0 : 1.0–2.0 | Tetrahydrofuran |

| Cyclization | Lithium tetrafluoroborate, acrylate derivative | 1.0 : 1.0–2.0 : 1.5–3.0 | Acetonitrile |

This method emphasizes operational simplicity and avoids hazardous reagents, making it suitable for kilogram-scale production. However, the need for cryogenic conditions (−78°C) during hydroformylation may increase energy costs.

Academic Synthesis Using Domino Reactions

A regioselective domino reaction developed by Xu et al. (2014) constructs the 1,7-naphthyridine skeleton through a [3 + 2 + 1] bis-cyclization strategy. Combining arylglyoxal monohydrates with 1,3-dimethylpyrazol-5-amine in $$ \text{N,N-dimethylformamide} $$ (DMF) at 120°C generates dipyrazolo-fused 1,7-naphthyridines in up to 70% yield. $$ p $$-Toluenesulfonic acid ($$ p $$-TsOH) serves as a dual-purpose promoter, facilitating both imine formation and cyclization.

Optimization of Reaction Parameters

| Entry | Promoter (Equiv) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5 | $$ p $$-TsOH (1.0) | DMF | 100 | 63 |

| 9 | $$ p $$-TsOH (1.0) | DMF | 120 | 70 |

| 11 | $$ p $$-TsOH (0.2) | DMF | 120 | 39 |

Elevating the temperature to 120°C and using stoichiometric $$ p $$-TsOH proved critical for maximizing yield. The reaction tolerates electron-withdrawing substituents (e.g., halogens) on the arylglyoxal, though yields decrease slightly compared to electron-donating groups. A proposed mechanism involves initial imine formation, followed by tandem C═O and C═N additions, culminating in a 6π electrocyclization to form the fused ring system.

Alternative Synthetic Approaches and Modifications

Friedländer Quinoline Synthesis Adaptation

The Friedländer reaction, traditionally used for quinolines, has been modified to access 1,7-naphthyridines. Condensing 2-aminonicotinaldehyde with methyl ketones in the presence of $$ \text{tert-butoxide} $$ induces cyclodehydration, forming the naphthyridine core. For example, reacting 2-aminonicotinaldehyde with pentane-2,4-dione under basic conditions yields 3-methyl-1,7-naphthyridine derivatives. This method offers functional group versatility but requires stringent control of dehydration conditions to prevent side reactions.

Reductive Amination and Amide Coupling

Recent medicinal chemistry efforts employ reductive amination followed by amide coupling to introduce substituents. For instance, 2-amino-3-methyl-1,7-naphthyridine-6-carboxylic acid is synthesized via:

- Reductive amination of a Boc-protected amine with sodium cyanoborohydride ($$ \text{NaCNBH}_3 $$).

- Amide bond formation using $$ \text{HATU} $$ (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent.

This approach enables late-stage diversification, critical for structure-activity relationship (SAR) studies in drug discovery.

Comparative Analysis of Synthetic Methods

Yield and Scalability

The industrial method excels in scalability but requires multiple purification steps. The domino reaction offers superior atom economy but demands high temperatures. The Friedländer approach provides modularity but suffers from moderate yields.

Practical Considerations

- Industrial Route : Ideal for bulk synthesis but limited to derivatives compatible with Boc protection.

- Domino Reaction : Preferred for synthesizing fused-ring analogs but less effective with sterically hindered substrates.

- Friedländer Method : Suitable for exploratory medicinal chemistry due to its adaptability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-1,7-naphthyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : A widely used method involves condensation reactions, such as the reaction of 3-amino-4-pyridinecarbaldehyde with acetone under basic conditions (e.g., NaOH in ethanol at reflux for 1 hour), yielding 2-methyl-1,7-naphthyridine derivatives . Optimization includes adjusting solvent polarity, temperature (reflux vs. ambient), and stoichiometry of reactants. For example, substituting acetone with acetophenone extends the method to synthesize 2-phenyl derivatives .

Q. How can the purity and structural integrity of synthesized this compound derivatives be validated?

- Methodological Answer : Combine spectroscopic techniques:

- 1H NMR : Analyze aromatic proton signals (e.g., δ = 8.68 ppm for pyridine protons) and methyl group integrations .

- LC-MS : Confirm molecular ion peaks (e.g., m/z = 423.6 [M+H]+) and retention times under basic conditions .

- HRMS : Verify exact mass matches theoretical values (e.g., C25H23N6O requires 423.1934 g/mol) .

Advanced Research Questions

Q. What strategies enable selective functionalization of the this compound core for targeted biological activity?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens (Cl, Br) at C5/C8 positions using N-chlorosuccinimide (NCS) or bromine in acetic acid .

- Aminolysis : Replace halogen atoms with amines (e.g., hydrazine at 100°C for 1 hour to yield hydrazino derivatives) .

- Cross-Coupling : Use palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura reactions to attach aryl/heteroaryl groups .

Q. How can computational methods guide the design of this compound-based inhibitors?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites. For example, exact-exchange functionals (e.g., B3LYP) improve accuracy in predicting thermochemical properties .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with pyridine nitrogen and steric compatibility of the 3-methyl group .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Dose-Response Studies : Perform in vitro cytotoxicity assays (e.g., MTT on MCF7 cells) across a concentration gradient (1–100 µM) to validate IC50 values .

- Metabolic Stability Tests : Use liver microsomes to assess degradation rates, which may explain discrepancies between in vitro and in vivo efficacy .

- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methyl with trifluoromethyl) and compare bioactivity trends .

Methodological and Analytical Questions

Q. How should researchers report synthetic parameters to ensure reproducibility?

- Methodological Answer : Document:

- Reaction Conditions : Solvent (e.g., DMF vs. EtOH), temperature (±1°C), and reaction time .

- Catalyst Loadings : Specify palladium complexes (e.g., 5 mol% Pd(dba)2) and ligands (e.g., Xantphos) .

- Workup Procedures : Include details like neutralization with NH4OH for precipitate isolation .

Q. What advanced techniques characterize the electronic properties of this compound derivatives?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of substituents .

- UV-Vis Spectroscopy : Analyze λmax shifts in different solvents to quantify solvatochromism .

- X-ray Crystallography : Resolve bond angles and planarity of the naphthyridine ring, critical for π-π stacking in materials science .

Data Interpretation and Contradiction Analysis

Q. How can conflicting results in catalytic applications of this compound complexes be addressed?

- Methodological Answer :

- Control Experiments : Test catalytic activity without the ligand to isolate its contribution .

- Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions (e.g., 24.6°C in CH3CN) .

- Spectroscopic Monitoring : Use in situ IR or NMR to detect intermediate species that may explain divergent pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.